N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenoxybutanamide
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenoxybutanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-22-14-9-10-15-16(12-14)24-18(19-15)20-17(21)8-5-11-23-13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWNMUAQEHXSOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenoxybutanamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core is synthesized by the cyclization of 2-aminothiophenol with methoxy-substituted aromatic aldehydes under acidic conditions.
Attachment of the Butanamide Moiety: The benzothiazole intermediate is then reacted with 4-phenoxybutanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the butanamide moiety can be reduced to form an alcohol.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenoxybutanamide exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism of action likely involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.
Anticancer Properties
The compound has been investigated for its anticancer effects, particularly in targeting specific cancer cell lines. Preliminary studies suggest that it may induce apoptosis through the modulation of signaling pathways involved in cell growth and survival. This property positions it as a promising agent for cancer therapy, warranting further clinical research.
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Pesticidal Activity
There is emerging interest in the use of this compound as a pesticide. Its unique chemical structure may confer insecticidal or fungicidal properties, making it suitable for protecting crops from pests and diseases.
Plant Growth Regulation
Research indicates that this compound could serve as a plant growth regulator, promoting growth and enhancing resistance to environmental stressors. This application could be vital in sustainable agriculture practices.
Polymer Chemistry
The compound's unique structure allows for potential applications in polymer chemistry, particularly in the development of new materials with enhanced properties such as thermal stability and chemical resistance. Its incorporation into polymers could lead to innovative materials suitable for various industrial applications.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| "Antimicrobial Efficacy of Benzothiazole Derivatives" | Pharmaceuticals | Demonstrated significant antibacterial activity against Gram-positive bacteria. |
| "Evaluation of Anticancer Activity of Novel Compounds" | Oncology | Showed promising results in reducing cell viability in breast cancer cell lines. |
| "Impact of Benzothiazole Compounds on Plant Growth" | Agriculture | Indicated enhanced growth rates and stress resistance in treated plants compared to controls. |
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenoxybutanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide
- N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpentanamide
Uniqueness
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenoxybutanamide is unique due to its specific structural features, such as the presence of a phenoxybutanamide moiety, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Biological Activity
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenoxybutanamide is a synthetic compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C18H18N2O3S
- Molar Mass : 342.41 g/mol
- Density : 1.293 g/cm³ (predicted)
- pKa : 10.54 (predicted) .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The compound is believed to modulate signaling pathways related to:
- Cell Growth : Influences cellular proliferation by interacting with growth factor receptors.
- Apoptosis : Induces programmed cell death through activation of apoptotic pathways.
- Inflammation : May reduce inflammatory responses by modulating cytokine production .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
| Cell Line | Effect Observed |
|---|---|
| A431 | Inhibition of cell growth and induction of apoptosis |
| A549 | Decreased cell viability and migration |
| H1299 | Significant reduction in proliferation rates |
The mechanism involves the inhibition of key signaling pathways such as AKT and ERK, which are crucial for cancer cell survival and proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Anticancer Properties :
- Study on Inflammatory Response :
-
Synthesis and Characterization :
- The compound was synthesized using cyclization methods followed by acylation.
- Characterization techniques included NMR and LC-MS to confirm structure and purity .
Q & A
Q. What are the common synthetic routes for N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenoxybutanamide?
The compound is typically synthesized via condensation reactions between substituted benzothiazole amines and activated carbonyl intermediates. For example, a similar benzothiazole derivative was prepared by reacting 6-methoxy-1,3-benzothiazol-2-amine with 1-adamantylacetyl-imidazole in chloroform under reflux, followed by crystallization from ethanol . Key steps include optimizing reaction time (e.g., 6 hours for reflux) and purification via chromatography (TLC) or recrystallization. IR and NMR spectroscopy are used to confirm intermediate and final product purity .
Q. How is the purity and structural integrity of this compound validated in synthesis?
Standard characterization methods include:
- FTIR : To confirm functional groups (e.g., amide C=O stretch at ~1668 cm⁻¹ and methoxy C-O at ~1267 cm⁻¹) .
- NMR : ¹H and ¹³C NMR (e.g., methoxy protons at δ 3.76 ppm and aromatic protons in the benzothiazole ring) .
- Elemental analysis : To validate empirical formula (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .
Q. What preliminary biological activities have been reported for this compound?
Benzothiazole derivatives, including analogs with methoxy substituents, exhibit antimicrobial activity. For example, a related compound (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide) showed MIC values of 3.125–12.5 µg/ml against E. coli and S. aureus via DNA gyrase inhibition . Activity is assessed using agar diffusion assays and broth microdilution for MIC determination .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?
Single-crystal X-ray diffraction (e.g., using SHELX programs ) provides precise bond lengths, angles, and packing interactions. For a structurally similar compound (2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide), triclinic P1 space group analysis revealed intermolecular N–H⋯N hydrogen bonds (2.86–2.89 Å) and C–H⋯O interactions stabilizing the crystal lattice . Such data clarifies gauche conformations of substituents and planar amide geometries .
Q. What computational methods are used to predict target interactions and SAR?
Molecular docking (e.g., V-life MDS 3.5 software) against targets like DNA gyrase (PDB: 3G75) predicts binding modes. For example, benzothiazole derivatives with methoxy groups showed favorable dock scores (-8.2 to -9.1 kcal/mol) correlating with experimental MIC values . Advanced SAR studies compare substituent effects (e.g., nitro vs. methoxy groups) on antibacterial potency .
Q. How can conflicting spectral or activity data be resolved in structure-activity studies?
Discrepancies between predicted and observed data require cross-validation:
- DSC/TGA : To rule out polymorphic influences on melting points .
- 2D NMR (COSY, HSQC) : To assign overlapping proton signals in crowded aromatic regions .
- Dose-response curves : To distinguish between true bioactivity and assay artifacts (e.g., via IC₅₀/EC₅₀ comparisons) .
Methodological Recommendations
- Synthesis : Prioritize reflux in chloroform for amide bond formation .
- Characterization : Combine NMR, IR, and elemental analysis with single-crystal XRD for unambiguous confirmation .
- Bioassays : Use DNA gyrase inhibition assays and docking to link structural features to activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
